molecular formula C7H8ClNO B1466854 4-(Chloromethyl)-2-cyclopropyloxazole CAS No. 1268091-42-4

4-(Chloromethyl)-2-cyclopropyloxazole

Cat. No.: B1466854
CAS No.: 1268091-42-4
M. Wt: 157.6 g/mol
InChI Key: RSPGSHAMFWAJIY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-cyclopropyloxazole is a versatile heterocyclic building block of high value to medicinal chemistry and organic synthesis research. The presence of both an electron-rich oxazole ring and a reactive chloromethyl group on the same scaffold allows for diverse chemical manipulations. The oxazole core is a privileged structure in drug discovery, often used to modulate physicochemical properties and target specific biological interactions. The cyclopropyl substituent can impart conformational rigidity and improve metabolic stability to potential drug candidates. The chloromethyl group serves as a key functional handle for further derivatization. It readily participates in nucleophilic substitution reactions, enabling researchers to forge carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, or to create longer alkyl tethers. This makes the compound a valuable precursor for generating combinatorial libraries or for constructing more complex molecular architectures. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can inquire for detailed pricing, availability, and custom synthesis options.

Properties

IUPAC Name

4-(chloromethyl)-2-cyclopropyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPGSHAMFWAJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268091-42-4
Record name 4-(chloromethyl)-2-cyclopropyl-1,3-oxazole
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Biological Activity

4-(Chloromethyl)-2-cyclopropyloxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloromethyl group attached to a cyclopropyl-substituted oxazole ring. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its ability to act as an inhibitor or modulator of specific enzymes and receptors. The chloromethyl group can participate in nucleophilic substitution reactions, which may alter the compound's interaction with biological targets. This modulation can influence several biological pathways, including those related to inflammation, cancer proliferation, and neurodegenerative diseases .

Biological Activities

Research indicates that compounds with an oxazole moiety exhibit a range of biological activities:

  • Antimicrobial Activity : Exhibits potential against various bacteria and fungi.
  • Anti-inflammatory Properties : May reduce inflammation in cellular models.
  • Antitumor Effects : Preliminary studies suggest cytotoxic effects against cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces cytokine production in vitro
AntitumorCytotoxic effects observed in specific cancer cell lines

Case Study: Antitumor Activity

A study investigating the antitumor properties of this compound demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The compound was shown to inhibit cell proliferation significantly compared to untreated controls, suggesting its potential as a chemotherapeutic agent .

Applications in Medicinal Chemistry

The compound's structural features make it a valuable intermediate in the synthesis of more complex bioactive molecules. Its ability to modulate enzyme activity positions it as a candidate for developing pharmaceuticals targeting specific pathways involved in various diseases, including cancer and inflammatory disorders .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H8_8ClNO
  • Molecular Weight : 157.6 g/mol
  • CAS Number : 1268091-42-4

The compound features a chloromethyl group attached to a cyclopropyloxazole ring, which contributes to its biological activity and versatility in chemical reactions.

Pharmaceutical Applications

  • Neurokinin-3 Receptor Antagonism :
    • Research indicates that compounds similar to 4-(Chloromethyl)-2-cyclopropyloxazole can act as selective antagonists of the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system disorders, including depression and anxiety . This antagonism opens pathways for developing treatments for conditions such as schizophrenia and bipolar disorder.
  • FXR Agonism :
    • The compound has been explored for its potential as an agonist of the farnesoid X receptor (FXR), which plays a crucial role in bile acid metabolism and glucose homeostasis. This application suggests potential therapeutic uses in metabolic disorders, including obesity and type 2 diabetes .
  • Ion Channel Modulation :
    • There are indications that derivatives of this compound may serve as modulators of sodium channels, which are essential for neuronal signaling. Such properties could lead to applications in treating epilepsy and other ion channel-related disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its pharmacological properties. The ability to modify its structure makes it a valuable scaffold for developing novel therapeutics.

Key Synthetic Pathways

  • The synthesis often includes chloromethylation processes followed by cyclization reactions to form the oxazole ring. Variations in the synthesis can yield different derivatives with tailored biological activities.

Case Studies and Research Findings

  • Therapeutic Development :
    • In a study focusing on NK-3 receptor antagonists, compounds derived from this compound demonstrated efficacy in preclinical models, suggesting their potential as therapeutic agents for mood disorders .
  • Metabolic Impact :
    • Research involving FXR agonists has shown that compounds similar to this compound can positively influence lipid metabolism and improve insulin sensitivity in animal models, indicating their potential role in treating metabolic syndrome .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-(chloromethyl)-2-cyclopropyloxazole, the following compounds are analyzed for structural, physicochemical, and functional differences:

Structural and Physicochemical Properties

Compound Name Heterocycle Substituents Molecular Formula Molar Mass (g/mol) Key Hazards
This compound Oxazole 4-chloromethyl, 2-cyclopropyl C₇H₇ClN₂O 170.6 Not reported
4-(Chloromethyl)-2-IsopropylThiazole Thiazole 4-chloromethyl, 2-isopropyl C₇H₁₀ClNS 175.68 Xi (Irritant)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole 4-(chloromethyl)phenyl, nitro C₁₂H₁₂ClN₃O₂ 281.7 Not reported
Bis(Chloromethyl)Ether (BCME) Ether Two chloromethyl groups C₂H₄Cl₂O 134.96 Carcinogen

Key Observations:

  • Heteroatom Influence: The oxazole (O) and thiazole (S) differ in polarity and lipophilicity. Sulfur in thiazoles increases lipophilicity compared to oxygen in oxazoles, impacting solubility and bioavailability.

Preparation Methods

Formation of 2-Cyclopropyloxazole Core

  • Cyclopropyl Introduction: The cyclopropyl group at the 2-position is commonly introduced via cyclopropanation reactions or by using cyclopropyl-containing precursors such as cyclopropyl methyl ketone derivatives.
  • Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization of α-amino ketones or by annulation reactions involving formyl or acyl derivatives.

Chloromethylation at the 4-Position

  • Chloromethylation Reagents: Chloromethylation often employs reagents like chloromethyl methyl ether or chlorinating agents such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA).
  • Reaction Conditions: Mild acidic or neutral conditions are preferred to avoid ring degradation. Temperature control (typically 0–40 °C) and solvent choice (e.g., methanol, ethanol, or dichloromethane) are critical to optimize yield and selectivity.

Detailed Preparation Method from Related Patents and Studies

A relevant patent (US9227900B2) describes preparation methods for cyclopropyl-substituted ketones, which can be adapted for oxazole derivatives:

Step Description Conditions Notes
1 Preparation of cyclopropyl methyl ketone derivative Use of sodium amide or sodium tert-butoxide as base; temperature 0–40 °C; reaction time 2–8 h Strong bases promote cyclopropyl formation
2 Homer-Wadsworth-Emmons reaction with alkoxy benzyl phosphonate Base-catalyzed reaction at 10–30 °C for 3–10 h Forms alkoxy propylene intermediate
3 Acidic hydrolysis to yield cyclopropyl ketone intermediate Hydrochloric acid preferred; aqueous or mixed solvent medium; 20–40 °C Hydrolysis of intermediate to target ketone

This process highlights the use of strong bases and controlled temperature to maintain cyclopropyl integrity and achieve high yields.

Chloromethylation Techniques

Chloromethylation of heterocycles similar to oxazoles has been extensively studied:

Reagent Solvent Temperature Yield (%) Notes
N-Chlorosuccinimide (NCS) Methanol, Dichloromethane 0–25 °C 70–85 Mild chlorinating agent, good selectivity
Trichloroisocyanuric acid (TCCA) Ethanol Room temperature ~80 Effective for chloromethylation with minimal side products
Chloromethyl methyl ether (CMME) Dichloromethane 0–5 °C 60–75 Highly reactive but toxic, requires careful handling

These reagents facilitate selective chloromethylation at activated positions on heterocycles, including oxazole rings.

Experimental Optimization and Yields

Optimization studies on related chloromethylated heterocycles indicate:

Parameter Range Tested Optimal Condition Effect on Yield
Chloromethylating agent equivalents 1–4 eq 3 eq Increased equivalents improve yield up to a point
Temperature 0–50 °C 20–30 °C Moderate temperature favors selectivity and yield
Solvent polarity Polar protic vs. aprotic Methanol or ethanol Polar protic solvents enhance chloromethylation efficiency
Reaction time 2–10 h 3–6 h Sufficient time needed for complete reaction without degradation

For example, increasing chloromethylating agent from 1 to 3 equivalents improved yield from ~52% to ~77% in quinazoline analogs, suggesting similar trends for oxazole derivatives.

Summary Table of Preparation Method Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclopropyl ketone synthesis Sodium tert-butoxide, cyclopropyl methyl ketone 10–30 2–8 75–85 Base strength critical
Homer-Wadsworth-Emmons reaction Alkoxy benzyl phosphonate, base 10–30 3–10 70–80 Intermediate formation
Acidic hydrolysis HCl in water/methanol 20–40 3–10 80–90 Hydrolysis to ketone
Chloromethylation NCS or TCCA in MeOH or EtOH 20–30 3–6 70–85 Selective chloromethylation

Research Findings and Notes

  • The use of strong, non-nucleophilic bases such as sodium tert-butoxide is preferred for cyclopropyl ketone formation to avoid ring opening.
  • Chloromethylation reagents must be chosen to balance reactivity and selectivity; NCS and TCCA are effective with manageable safety profiles.
  • Reaction temperature and solvent choice significantly influence yield and purity; moderate temperatures and polar protic solvents favor optimal outcomes.
  • The synthetic route can be adapted for scale-up with careful control of reaction parameters to maintain cyclopropyl ring integrity and chloromethyl selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Chloromethyl)-2-cyclopropyloxazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical approach involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution on pre-functionalized oxazole precursors. For example, chloromethylation of 2-cyclopropyloxazole using chloromethylating agents (e.g., ClCH₂SO₂Cl) under anhydrous conditions can yield the target compound. Optimization requires precise control of temperature (0–5°C to prevent side reactions) and stoichiometric ratios, as excess chloromethylating agents may lead to di- or tri-substituted byproducts. Catalytic acid (e.g., glacial acetic acid) can enhance reaction efficiency, as seen in analogous triazole syntheses .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the oxazole ring substitution pattern and cyclopropane integrity. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended, especially given the compound’s sensitivity to hydrolysis. Melting point analysis (e.g., 49–50°C for structurally similar 4-(Chloromethyl)-2-phenyl-1,3-thiazole) can corroborate purity, though discrepancies may arise due to polymorphic forms .

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl moiety acts as a leaving group, enabling nucleophilic substitution (e.g., with amines, thiols, or alkoxides). For instance, in urea derivative syntheses, chloromethyl-thiazoles react with arylureas under mild basic conditions (e.g., K₂CO₃ in DMF) to form stable C–N bonds. Kinetic studies suggest that polar aprotic solvents (e.g., DMF) accelerate substitution rates, while steric hindrance from the cyclopropane group may reduce reactivity compared to phenyl-substituted analogs .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported melting points or spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from impurities or solvent residues. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) followed by Differential Scanning Calorimetry (DSC) can isolate pure phases. For spectral inconsistencies, advanced techniques like 2D NMR (HSQC, HMBC) or X-ray crystallography should be employed. Cross-referencing with databases (e.g., PubChem) ensures alignment with computed spectral profiles .

Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on the oxazole ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying electrophilic hotspots. For example, the C-5 position of the oxazole ring is typically more reactive due to lower electron density compared to C-4. Substituent effects (e.g., cyclopropane’s electron-withdrawing nature) further modulate reactivity, as shown in analogous benzoxazinone systems .

Q. What experimental designs minimize side reactions during the functionalization of the chloromethyl group in complex substrates?

  • Methodological Answer : Protecting group strategies (e.g., silylation of hydroxyl groups) prevent unintended cross-reactivity. For example, in polymer-supported syntheses, 4-(Chloromethyl)styrene derivatives undergo controlled radical polymerization (ATRP) with minimal side reactions when using Cu(I)/bipyridine catalysts. Kinetic monitoring via FT-IR or in situ NMR ensures real-time adjustment of reaction parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-cyclopropyloxazole
Reactant of Route 2
4-(Chloromethyl)-2-cyclopropyloxazole

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